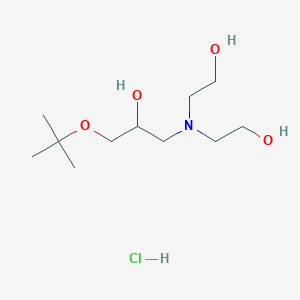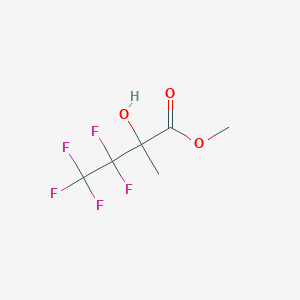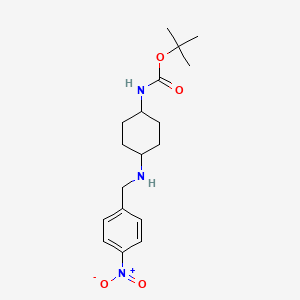![molecular formula C11H17N3O B2929569 [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine CAS No. 953901-77-4](/img/structure/B2929569.png)
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . This compound features a pyridine ring substituted with a methanamine group and a morpholine ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry:
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit protein kinases , suggesting that this compound may also target protein kinases.
Mode of Action
Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its targets (potentially protein kinases) and induce changes that affect the function of these proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with Methanamine: The pyridine ring is then substituted with a methanamine group using reagents such as formaldehyde and ammonia under controlled conditions.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent.
Methylation: The morpholine ring is methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Comparación Con Compuestos Similares
- [2-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine
- [2-(2-Methylmorpholin-4-yl)pyridin-5-yl]methanamine
- [2-(2-Methylmorpholin-4-yl)pyridin-6-yl]methanamine
Uniqueness: Compared to similar compounds, [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine exhibits unique properties due to the specific positioning of the methanamine group on the pyridine ring. This positioning influences its reactivity and interaction with molecular targets, making it particularly valuable in certain applications .
Propiedades
IUPAC Name |
[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQHWSEHUSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2929489.png)
![N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2929492.png)
![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2929494.png)


![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)


![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)
![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)
